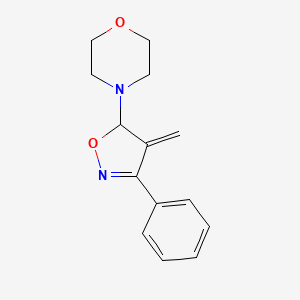
4-(4-Methylidene-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole typically involves cycloaddition reactions. One common method is the reaction of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole, resulting in a mixture of diastereoisomeric cycloadducts . The structure and stereochemical configuration of these spiro derivatives are determined using nuclear magnetic resonance (NMR) and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with nitrones to form spiro[isoxazolidine-5,4′-isoxazolines].
Substitution Reactions: Potentially undergoes nucleophilic or electrophilic substitution reactions due to the presence of the methylene and phenyl groups.
Common Reagents and Conditions
Nitrones: Used in cycloaddition reactions to form diastereoisomeric cycloadducts.
Nucleophiles/Electrophiles: Can be used in substitution reactions depending on the desired product.
Major Products Formed
Spiro Derivatives: Formed from cycloaddition reactions with nitrones.
Scientific Research Applications
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new therapeutic agents due to its unique structure.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Investigated for its biological activity and potential as a pharmacophore.
Mechanism of Action
The mechanism of action of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole involves its interaction with molecular targets through its isoxazole ring. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: Isoxazole derivatives with various substitutions.
Uniqueness
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is unique due to the presence of the methylene and morpholino groups, which impart distinct chemical properties and potential biological activities compared to other isoxazole derivatives.
Properties
CAS No. |
113934-23-9 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(4-methylidene-3-phenyl-1,2-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C14H16N2O2/c1-11-13(12-5-3-2-4-6-12)15-18-14(11)16-7-9-17-10-8-16/h2-6,14H,1,7-10H2 |
InChI Key |
RXOUXQHXICUHBV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(ON=C1C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















